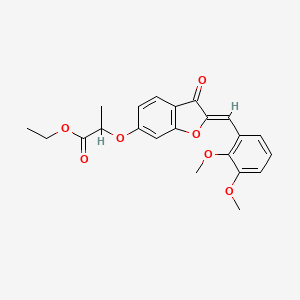

![molecular formula C8H12ClNO2S B2724497 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride CAS No. 1707714-71-3](/img/structure/B2724497.png)

2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

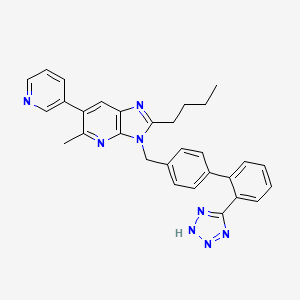

“2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1707714-71-3 . It has a molecular weight of 221.71 and its IUPAC name is N-methyl-N-(thiophen-2-ylmethyl)glycine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, it’s known that thiophene derivatives can be involved in a variety of chemical reactions. For instance, 2-Thiophenemethylamine, a related compound, has been used as a reactant in the synthesis of Triazole-linked-thiopene conjugates .Physical and Chemical Properties Analysis

The compound has a molecular weight of 221.71 . Other specific physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Characterization

- Research on novel amino acid derivatives has led to the development of compounds with specific physical and chemical properties. For instance, a study described the synthesis and characterization of transition metal complexes of a novel amino acid bearing Schiff base ligand. These complexes showed antioxidant properties and selective inhibitory activity against xanthine oxidase, indicating their potential as therapeutic agents (Ikram et al., 2015).

Biological Activity

- Some derivatives of thiophen-related compounds have been investigated for their biological activity. For example, certain thiophen Schiff bases were studied for their corrosion inhibition properties, suggesting applications in material science and engineering to protect metals from corrosion (Daoud et al., 2014). This highlights the broader applicability of thiophen-based compounds in various industries.

Drug Development

- The exploration of thiophen-containing compounds extends into drug development, with some studies focusing on the synthesis of compounds for potential use as analgesics, antipyretics, and anti-inflammatory agents. These studies involve the creation of novel compounds that could compete with existing drugs, potentially offering new treatments for various conditions (Safonov et al., 2017).

Materials Science

- In materials science, thiophen-based compounds have been examined for their adsorption properties and potential as corrosion inhibitors. Research into these compounds could lead to the development of new materials with enhanced durability and resistance to environmental degradation, underscoring the versatility of thiophen derivatives in applications beyond pharmacology (Daoud et al., 2014).

作用機序

Target of Action

It is known that thiophene-based analogs, which include this compound, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Similar thiophene-based compounds have been used as voltage-gated sodium channel blockers and dental anesthetics . This suggests that 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound might affect multiple biochemical pathways.

Result of Action

Based on the known effects of similar thiophene-based compounds, it can be inferred that this compound might have a variety of biological effects .

特性

IUPAC Name |

2-[methyl(thiophen-2-ylmethyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODAXJGGPCUPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CS1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)

![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)